2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and an ethylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide typically involves the reaction of 3-chlorophenol with 4-ethylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-isopropylphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-tert-butylphenyl)acetamide
Uniqueness
2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-8-14(9-7-12)18-16(19)11-20-15-5-3-4-13(17)10-15/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPOOHSGKZSCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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